molecular formula C20H15NO B11942886 n-(Benzo[c]phenanthren-3-yl)acetamide CAS No. 4176-47-0

n-(Benzo[c]phenanthren-3-yl)acetamide

Katalognummer: B11942886
CAS-Nummer: 4176-47-0
Molekulargewicht: 285.3 g/mol
InChI-Schlüssel: GAKRIHUHNGDMFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[c]phenanthren-3-yl)acetamide typically involves the reaction of benzo[c]phenanthrene with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide derivative. The process can be summarized as follows:

    Starting Materials: Benzo[c]phenanthrene and acetic anhydride.

    Catalyst: A suitable catalyst such as sulfuric acid or phosphoric acid.

    Reaction Conditions: Heating the mixture to around 100-150°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of advanced catalysts to improve yield and reduce reaction time. The industrial process aims to optimize the reaction conditions to achieve high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Benzo[c]phenanthren-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c]phenanthrene oxides, while substitution reactions can produce various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

N-(Benzo[c]phenanthren-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(Benzo[c]phenanthren-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(Benzo[c]phenanthren-3-yl)acetamide: Unique due to its specific aromatic structure.

    Phenanthrene derivatives: Similar in structure but may have different functional groups.

    Acetamide derivatives: Share the acetamide functional group but differ in the aromatic backbone.

Uniqueness

This compound stands out due to its specific combination of the benzo[c]phenanthrene backbone and the acetamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

4176-47-0

Molekularformel

C20H15NO

Molekulargewicht

285.3 g/mol

IUPAC-Name

N-benzo[g]phenanthren-3-ylacetamide

InChI

InChI=1S/C20H15NO/c1-13(22)21-17-10-11-19-16(12-17)9-8-15-7-6-14-4-2-3-5-18(14)20(15)19/h2-12H,1H3,(H,21,22)

InChI-Schlüssel

GAKRIHUHNGDMFD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C=CC4=CC=CC=C43)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.